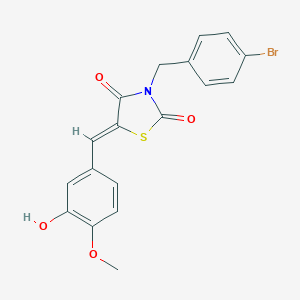
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazolidinedione class of compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits significant biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a crucial regulator of glucose and lipid metabolism. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of more potent and selective PPARγ agonists based on the structure of this compound. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
Métodos De Síntesis
The synthesis of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-bromobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide in ethanol to form the thiazolidine-2,4-dione ring. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H14BrNO4S |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14BrNO4S/c1-24-15-7-4-12(8-14(15)21)9-16-17(22)20(18(23)25-16)10-11-2-5-13(19)6-3-11/h2-9,21H,10H2,1H3/b16-9- |
Clave InChI |
WXUKXNRYVWDTIH-SXGWCWSVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302271.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302272.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302275.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)